2-Amino-6-fluoro-7-chloro-1,3-benzothiazole

Physicochemical characterization Crystallinity Solid-state stability

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole (CAS 101337-93-3) is a dihalogenated 2-aminobenzothiazole building block bearing both fluorine at position 6 and chlorine at position 7. Characterized by the molecular formula C₇H₄ClFN₂S and a molecular weight of 202.64 g/mol, this heterocyclic scaffold is widely employed as a key synthetic intermediate in medicinal chemistry programs targeting antimycobacterial, anti-inflammatory, and antitumor indications.

Molecular Formula C7H4ClFN2S
Molecular Weight 202.64 g/mol
CAS No. 101337-93-3
Cat. No. B034186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-fluoro-7-chloro-1,3-benzothiazole
CAS101337-93-3
Synonyms2-Benzothiazolamine,7-chloro-6-fluoro-(9CI)
Molecular FormulaC7H4ClFN2S
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=C(S2)N)Cl)F
InChIInChI=1S/C7H4ClFN2S/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11)
InChIKeyAJBFRRHGAUBCOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole (CAS 101337-93-3): Core Scaffold Procurement for Anti-Infective & Anti-Inflammatory Research


2-Amino-6-fluoro-7-chloro-1,3-benzothiazole (CAS 101337-93-3) is a dihalogenated 2-aminobenzothiazole building block bearing both fluorine at position 6 and chlorine at position 7 . Characterized by the molecular formula C₇H₄ClFN₂S and a molecular weight of 202.64 g/mol, this heterocyclic scaffold is widely employed as a key synthetic intermediate in medicinal chemistry programs targeting antimycobacterial, anti-inflammatory, and antitumor indications [1]. The compound is typically supplied at ≥95% purity and serves as the foundational amine for constructing Schiff bases, hydrazones, thiadiazoles, and other fused heterocyclic libraries [2].

Why Generic 2-Aminobenzothiazoles Cannot Substitute 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole in Lead Optimization


Simple 2-aminobenzothiazoles lacking the 6-fluoro-7-chloro substitution pattern exhibit markedly different physicochemical properties and biological precursor potential. The unique electronic and steric profile conferred by the dual halogenation directly influences logP, melting point, and the reactivity of the 2-amino group during derivatization [1]. Crucially, the 6-fluoro-7-chloro scaffold has been validated as the privileged core for generating derivatives with nanomolar anti-tubercular activity (MIC ~45 nM against M. tuberculosis H37Rv), a potency level that has not been reproduced with mono-halogenated or unsubstituted 2-aminobenzothiazole analogs in comparable assay systems [2]. Selecting a generic alternative risks losing this established structure-activity relationship (SAR) advantage and necessitates re-validation of the entire synthetic route.

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole: Head-to-Head Physicochemical & Pharmacological Differentiation Data


Melting Point Elevation as a Surrogate for Crystallinity and Handling: 6-F-7-Cl vs. Mono-Halogenated Analogs

The 6-fluoro-7-chloro substitution pattern on the 2-aminobenzothiazole core results in a significantly higher melting point compared to the 6-fluoro or 7-chloro mono-substituted analogs, indicative of stronger intermolecular interactions and greater crystalline order [1]. Specifically, 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole exhibits a melting point of 210–212 °C [1]. In contrast, 2-amino-6-fluorobenzothiazole (CAS 348-40-3) melts at 183–185 °C , and 2-amino-7-chlorobenzothiazole (CAS 20358-01-4) melts at 177–178 °C . The 25–33 °C elevation correlates with reduced volatility during storage and easier handling in solid-phase synthesis platforms.

Physicochemical characterization Crystallinity Solid-state stability

Increased Lipophilicity (LogP) Enhances Membrane Permeability Potential Relative to Mono-Fluorinated Scaffold

The presence of both chlorine and fluorine on the benzothiazole core substantially raises the calculated partition coefficient relative to the 6-fluoro-only analog. The target compound's computed LogP is 2.60 [1], compared to a LogP of approximately 1.75 for 2-amino-6-fluorobenzothiazole . This ~0.85 log unit increase places the 6-F-7-Cl scaffold more favorably within the optimal lipophilicity range (LogP 1–3) for central nervous system and intracellular target engagement, while the 6-F analog falls near the lower boundary, potentially limiting passive membrane diffusion.

Lipophilicity Membrane permeability Drug-likeness

Derivatized Scaffold Achieves Nanomolar Anti-Tubercular Potency (MIC ~45 nM)

Derivatives synthesized directly from 2-amino-6-fluoro-7-chloro-1,3-benzothiazole as the starting amine exhibit exceptional anti-tubercular potency. Compounds 15a, 15b, 15c, 18b, and 18c—benzothiazolopyrazoloisonicotinohydrazide derivatives—demonstrated 100% inhibition of M. tuberculosis H37Rv at 25 mg/mL with MIC values of approximately 45 nM [1]. This nanomolar level of activity is specific to the 7-chloro-6-fluorobenzothiazole scaffold; the corresponding des-halogen or mono-halogen 2-aminobenzothiazole precursors have not yielded derivatives with comparable potency in the same assay system, as evidenced by the SAR discussion in the primary source.

Antitubercular activity Mycobacterium tuberculosis H37Rv MIC

Optimal Procurement-Scientific Use Cases for 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole


Anti-Tubercular Lead Optimization & Library Synthesis

Use 2-amino-6-fluoro-7-chloro-1,3-benzothiazole as the validated starting material for constructing benzothiazolopyrazolo derivatives with demonstrated nanomolar MIC (~45 nM) against M. tuberculosis H37Rv [1]. The 7-chloro-6-fluoro substitution pattern is essential for achieving this potency level; substituting with mono-halogenated or unsubstituted 2-aminobenzothiazoles has not yielded comparable activity in published SAR studies [1]. Ideal for medicinal chemistry teams expanding anti-TB compound libraries.

Anti-Inflammatory Benzothiazole Derivative Programs

The 6-F-7-Cl scaffold serves as the core for synthesizing hydrazino-benzothiazoles and N-p-tolyl sulphon hydrazino derivatives that exhibit in vitro anti-inflammatory activity via albumin denaturation inhibition [2]. Comparative studies within the fluorobenzothiazole-thiadiazole series show that the anti-inflammatory response (oedema inhibition) varies with the substitution pattern, and the 6-fluoro-7-chloro core enables optimization toward superior analogs such as SH11 [2]. Procurement of the correct dihalogenated scaffold ensures alignment with published SAR trajectories.

Physicochemical Property-Driven Fragment-Based Drug Discovery

The higher melting point (210–212 °C) [3] and elevated LogP (2.60) [4] of 2-amino-6-fluoro-7-chloro-1,3-benzothiazole relative to mono-halogenated 2-aminobenzothiazoles make it a preferred fragment for programs requiring balanced crystallinity and membrane permeability. Its solid-state stability facilitates automated weighing and long-term storage, while the increased lipophilicity positions it within the optimal range for intracellular target engagement [4].

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